molecular formula C11H20N2O4S B152741 N,N'-Bis-tert-butoxycarbonylthiourea CAS No. 145013-05-4

N,N'-Bis-tert-butoxycarbonylthiourea

Cat. No. B152741
M. Wt: 276.35 g/mol
InChI Key: CSOJECDGWHHWRS-UHFFFAOYSA-N
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Description

N,N'-Bis-tert-butoxycarbonylthiourea is a chemical compound that is related to the field of organic synthesis and is particularly relevant in the context of protecting group chemistry for amines. The tert-butoxycarbonyl (Boc) group is widely used to protect amines due to its stability and ease of removal under mild acidic conditions. Although the provided papers do not directly discuss N,N'-Bis-tert-butoxycarbonylthiourea, they provide insights into the synthesis and applications of related Boc-protected compounds.

Synthesis Analysis

The synthesis of Boc-protected amines can be performed without a catalyst in water, as described in the first paper, which reports the chemoselective N-tert-butyloxycarbonylation of amines. This method avoids the formation of side products such as isocyanates, urea, and oxazolidinones, and is applicable to a variety of amines, including chiral amines and amino alcohols . Another approach involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group serves as a chiral directing group and is cleaved after nucleophilic addition . Additionally, the synthesis of N,O-bis(tert-butoxycarbonyl)-hydroxylamine, a related compound, has been achieved in high yield from hydroxylamine hydrochloride and di-tert-butyl dicarbonate .

Molecular Structure Analysis

The molecular structure of related Boc-protected compounds has been characterized by various spectroscopic methods. For instance, the crystal structure of bis(N-phenylthiourea) has been determined by X-ray diffraction, revealing a cis-configuration of the thiosemicarbazone moiety and a skew conformation of the molecule . These structural insights are crucial for understanding the reactivity and properties of Boc-protected compounds.

Chemical Reactions Analysis

Boc-protected amines are versatile intermediates in organic synthesis. They can be used to synthesize a wide range of amines, including enantioenriched amines, amino acids, and amino alcohols . The Boc group can be removed under acidic conditions, allowing for the generation of free amines that are useful in peptide synthesis . The use of Boc-protected hydroxylamines has also been reported in the synthesis of inhibitors and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds are influenced by the presence of the Boc group. The stability of the Boc group to catalytic hydrogenation and its resistance to basic and nucleophilic attack make it an ideal protecting group for amines . The spectroscopic properties, such as IR, UV-Vis, and NMR, provide information about the functional groups and the electronic structure of the compounds . The electrochemical properties, studied through methods like cyclic voltammetry, offer insights into the redox behavior of these compounds .

Scientific Research Applications

Synthesis of Thiocarbonyl Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: N,N’-Di-Boc-thiourea, also known as N,N’-Bis-tert-butoxycarbonylthiourea, is a thioacylating agent used for preparing thiocarbonyl compounds .

Synthesis of Guanidines

  • Scientific Field: Organic Chemistry
  • Application Summary: N,N’-Di-Boc-thiourea may be used as a guanylating agent for the synthesis of guanidines .
  • Methods of Application: The synthesis of guanidines involves the guanylation of amines in the presence of Mukaiyama’s reagent as a promoter . The reaction of a variety of aromatic and aliphatic amines with N,N’-Bis-tert-butoxycarbonylthiourea in the presence of NEt3 and HgCl2 in CH2Cl2 affords the corresponding protected guanidines in good to excellent yields (78–92%) .
  • Results or Outcomes: The outcomes of this application are the synthesized guanidines. The yields of the synthesized guanidines range from good to excellent (78–92%) .

Safety And Hazards

N,N’-Bis-tert-butoxycarbonylthiourea may be irritating and corrosive to the skin, eyes, and respiratory tract . It is recommended to wear protective gloves, goggles, and a mask when handling this compound. It should be stored away from fire sources and oxidizers, and should not come into contact with oxygen .

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylcarbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)16-8(14)12-7(18)13-9(15)17-11(4,5)6/h1-6H3,(H2,12,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOJECDGWHHWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409351
Record name N,N'-Di-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis-tert-butoxycarbonylthiourea

CAS RN

145013-05-4
Record name N,N'-Di-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
EJ Iwanowicz, MA Poss, J Lin - Synthetic communications, 1993 - Taylor & Francis
Preparation of N,N'-bis-tert-Butoxycarbonylthiourea Page 1 SYNTHETIC COMMUNICATIONS. (1993) Preparation of N,”-Bis-tert-Butoxycarbonylthiourea Edwin J …
Number of citations: 99 www.tandfonline.com
B Schiavi, A Ahond, C Poupat, P Potier - Synthetic communications, 2002 - Taylor & Francis
… By using higher concentrations, we obtained a mixture of N-tert-butoxycarbonylthiourea (90%) 4 and N-N-bis-tert-butoxycarbonylthiourea 1 (<5%); from this mixture, N-tert-…
Number of citations: 11 www.tandfonline.com
AR Shrestha, Y Kotobuki, Y Hari, S Obika - Chemical Communications, 2014 - pubs.rsc.org
A novel 2′,4′-BNA/LNA analog bridged by guanidine, termed as guanidine bridged nucleic acid (GuNA), was synthesized and incorporated into oligonucleotides. Thermal stabilities …
Number of citations: 44 pubs.rsc.org
SD Luzzi, MA Marletta - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
The l-arginine analogs, N δ -methyl-l-arginine (δMA) and l-canavanine, were used to probe the role of the N δ nitrogen of l-arginine in the reaction catalyzed by nitric oxide synthase (…
Number of citations: 29 www.sciencedirect.com
P O'Sullivan, I Rozas - ChemMedChem, 2014 - Wiley Online Library
Understanding the Guanidine‐Like Cationic Moiety for Optimal Binding into the DNA Minor Groove - O'Sullivan - 2014 - ChemMedChem - Wiley Online Library Skip to Article Content …
JW Shaw, DH Grayson, I Rozas - Guanidines as Reagents and Catalysts I, 2017 - Springer
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities, and in this chapter, …
Number of citations: 10 link.springer.com
K Le, RA Goodnow Jr - Synthetic communications, 2004 - Taylor & Francis
2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been prepared in high yield from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9…
Number of citations: 2 www.tandfonline.com
A Goswami, AK Prasad, J Maity… - … , Nucleotides & Nucleic …, 2022 - Taylor & Francis
A large number of Locked Nucleic Acids (LNAs) with variety of modifications and restricted conformations have been developed in the last few decades. These modifications have …
Number of citations: 4 www.tandfonline.com
AN Acharya, JM Ostresh… - Journal of Combinatorial …, 2001 - ACS Publications
Efficient methods for the solid-phase synthesis of imidazoline-tethered 2,3-diketopiperazines, cyclic ureas, and cyclic thioureas are described. Following the exhaustive reduction of resin…
Number of citations: 42 pubs.acs.org
A Expósito, M Fernández-Suárez… - The Journal of …, 2001 - ACS Publications
The total synthesis of the 3S,2S and 3R,2S diastereomers (1a and 1b) of minalemine A and the identification of the natural compound as the 3R,2S isomer is described. The key step in …
Number of citations: 55 pubs.acs.org

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